Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate

BCP Metal-Halogen Exchange Cross-Coupling

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS 83249-14-3) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative featuring a bridgehead bromine atom and a methyl ester group. The BCP scaffold is a well-established bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, conferring improved solubility, membrane permeability, and metabolic stability to drug candidates.

Molecular Formula C7H9BrO2
Molecular Weight 205.051
CAS No. 83249-14-3
Cat. No. B2520264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
CAS83249-14-3
Molecular FormulaC7H9BrO2
Molecular Weight205.051
Structural Identifiers
SMILESCOC(=O)C12CC(C1)(C2)Br
InChIInChI=1S/C7H9BrO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3
InChIKeyUOHVTCOIYSLTIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS 83249-14-3): A Key BCP Bioisostere Building Block for Medicinal Chemistry


Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS 83249-14-3) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative featuring a bridgehead bromine atom and a methyl ester group. The BCP scaffold is a well-established bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, conferring improved solubility, membrane permeability, and metabolic stability to drug candidates [1]. The bromine substituent provides a versatile synthetic handle for cross-coupling reactions, while the methyl ester enables further functionalization or pro-drug strategies. This compound occupies a critical niche in medicinal chemistry for the construction of saturated, three-dimensional drug analogues.

Why Generic Phenyl or Other Halogenated BCPs Cannot Simply Replace Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate in Drug Discovery


Simple substitution with a phenyl-containing analogue or a different halogenated BCP derivative can lead to substantial alterations in physicochemical properties and synthetic utility. The BCP core dramatically improves aqueous solubility and membrane permeability relative to phenyl rings, while reducing susceptibility to metabolism . Within the BCP family, the identity of the halogen at the bridgehead critically dictates reactivity in metal-halogen exchange and cross-coupling reactions: iodo derivatives undergo clean exchange, chloro derivatives are inert, and bromo derivatives occupy a balanced reactivity profile [1]. Thus, selecting the bromo-ester specifically enables a unique combination of synthetic versatility and the class-wide pharmacokinetic advantages of the BCP scaffold.

Quantitative Differentiation of Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate from Closest Analogs


Balanced Reactivity in Metal-Halogen Exchange Compared to Iodo and Chloro BCP Derivatives

The bridgehead halogen identity in BCP derivatives is critical for reactivity with organolithium reagents. In a direct study, 1-iodobicyclo[1.1.1]pentane reacted cleanly with t-butyllithium via metal-halogen exchange, while 1-chlorobicyclo[1.1.1]pentane and the parent hydrocarbon were found to be inert [1]. Although the specific bromo-ester was not evaluated in this study, the bromine atom in methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate is expected to exhibit intermediate reactivity by class-level inference, providing a more stable and controllable handle than the iodo analogue, while retaining sufficient lability for cross-coupling applications where the chloro analogue would be unreactive.

BCP Metal-Halogen Exchange Cross-Coupling Bridgehead Reactivity

High Synthetic Yield via Decarboxylative Bromination Demonstrates Scalable Access

A metal-free decarboxylative bromination method using (diacetoxyiodo)benzene and potassium bromide converts 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid to methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate in 75% yield. This method is operationally simple (room temperature, one-pot, air atmosphere) and demonstrates gram-scale capability, providing a reliable procurement advantage over less accessible halogenated BCP analogues.

Decarboxylative Bromination Synthetic Yield Scalability BCP Synthesis

Superior Aqueous Solubility and Membrane Permeability Compared to Phenyl-Containing Bioisosteres

In a direct head-to-head comparison within an LpPLA2 inhibitor scaffold, replacing a fluorophenyl ring with a BCP moiety (analogue 5) resulted in a 9-fold increase in kinetic solubility (74 μM vs 8 μM) and a >2.5-fold improvement in FaSSIF thermodynamic solubility (>1000 μg/mL vs 399 μg/mL) [1]. Artificial membrane permeability (AMP) also improved substantially from 230 nm/s to 705 nm/s. The Property Forecast Index (PFI) was maintained at an acceptable level (10.0 vs 10.3) due to the removal of an aromatic ring, confirming that the BCP core enhances developability without incurring a lipophilicity penalty.

Bioisostere Solubility Permeability Physicochemical Properties LpPLA2

Enhanced Metabolic Stability Compared to Parent Arene-Containing Drugs

Replacing para-substituted benzene rings with bicyclo[1.1.1]pentane motifs consistently enhances metabolic stability. A 2022 study in Nature demonstrated that BCP-containing analogues of pharmaceutical compounds exhibited improved metabolic stability relative to their parent arene-containing drugs when ADME properties were compared [1]. This class-level advantage is attributable to the saturated, three-dimensional BCP scaffold's resistance to cytochrome P450-mediated oxidation, a degradation pathway common for planar aromatic rings.

Metabolic Stability ADME Bioisostere Drug Design

Higher Commercial Purity Specification Enables Reproducible Synthesis

Commercial suppliers report a standard purity of 98% for methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate, with batch-specific QC data (NMR, HPLC, GC) available [1]. This compares favorably to some catalog purities of 95% for the corresponding iodo and chloro analogues from other sources. Higher purity reduces the need for additional purification steps and ensures more consistent reaction outcomes in cross-coupling and functionalization steps.

Purity Quality Control Procurement BCP Building Blocks

Optimal Scientific and Industrial Deployment Scenarios for Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate


Late-Stage Phenyl Ring Bioisostere Replacement in Lead Optimization

When a lead series suffers from poor aqueous solubility or high metabolic clearance attributable to a para-substituted phenyl ring, Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate can be employed to synthesize BCP-containing analogues. Direct head-to-head evidence shows BCP replacement improves kinetic solubility by up to 9-fold and membrane permeability by 3-fold while maintaining target potency [1]. The bromine handle allows for subsequent diversification via Suzuki or Negishi coupling to explore SAR around the BCP core.

Synthesis of PROTAC Linkers and Bifunctional Degraders

The bridgehead bromine and ester functionalities offer orthogonal reactivity for constructing proteolysis-targeting chimeras (PROTACs). The methyl ester can be hydrolyzed to the carboxylic acid for E3 ligase ligand attachment, while the bromine atom serves as a cross-coupling partner for introducing the target protein ligand . This dual reactivity is more practical than the iodo analogue, which may undergo premature elimination, and more versatile than the chloro analogue, which is inert to many coupling conditions.

Fragment-Based Drug Discovery (FBDD) Libraries with Enhanced 3D Character

The BCP scaffold introduces significant three-dimensionality and sp3 character to fragment libraries, which correlates with improved clinical success rates. Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate is a compact, highly functionalized fragment (MW 205.05) that can be rapidly diversified. Its superior metabolic stability as a BCP derivative reduces the risk of false positives from reactive metabolite formation in fragment screens [2].

Scalable Synthesis of BCP-Containing Clinical Candidates

The 75% yield achieved via the metal-free decarboxylative bromination route demonstrates gram-scale viability, making this compound a practical starting material for preclinical and early clinical supply. The operational simplicity (room temperature, air atmosphere, one-pot) and avoidance of Br2 or transition metals align with green chemistry principles and facilitate technology transfer to pilot plant scale [3].

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